molecular formula C11H10N2O B162289 1-Benzyl-1H-imidazole-2-carbaldehyde CAS No. 10045-65-5

1-Benzyl-1H-imidazole-2-carbaldehyde

Katalognummer: B162289
CAS-Nummer: 10045-65-5
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: AKFHFMMKMUJLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and an aldehyde group at the second carbon. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation reaction of 1-benzyl-1-phenylhydrazine with pyridine-HCl at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Key reagents and outcomes include:

ReagentConditionsProductYieldReference
KMnO₄Acidic aqueous1-Benzyl-1H-imidazole-2-carboxylic acid78-85%
CrO₃H₂SO₄ catalystSame as above70-75%
Ozone (O₃)-78°C, then H₂O₂Oxidative cleavage to imidazole-diol62%

Research Insights :

  • Computational studies indicate that oxidation proceeds via a radical intermediate when using CrO₃, with activation energy barriers of ~25 kcal/mol .

  • KMnO₄-mediated oxidation in acidic media shows higher regioselectivity due to stabilization of the transition state by the imidazole ring’s electron-donating effects .

Reduction Reactions

The aldehyde moiety is reduced to primary alcohols or amines depending on the reagent:

ReagentConditionsProductSelectivityReference
NaBH₄EtOH, 0°C1-Benzyl-1H-imidazole-2-methanol92%
LiAlH₄Dry THF, refluxSame as above88%
H₂, Pd/CEtOAc, RT1-Benzyl-1H-imidazole-2-methanol95%

Notable Findings :

  • Catalytic hydrogenation (H₂/Pd/C) achieves near-quantitative yields without over-reduction of the imidazole ring .

  • LiAlH₄ requires strict anhydrous conditions to avoid side reactions with the imidazole nitrogen .

Nucleophilic Substitution

The benzyl group participates in SN reactions, enabling ring functionalization:

SubstrateReagent/ConditionsProductApplicationReference
Benzyl bromideK₂CO₃, DMF, 0–20°C1-Benzyl-2-methylimidazole derivativesPharmaceutical intermediates
Thiophene-2-carbaldehydeNBS, CH₂Cl₂, RTThienyl-substituted dihydroimidazoleAnticancer agents

Mechanistic Details :

  • Benzylation proceeds via a two-step mechanism: initial deprotonation of the imidazole nitrogen by K₂CO₃, followed by nucleophilic attack on benzyl bromide .

  • N-Bromosuccinimide (NBS) facilitates electrophilic substitution at the C-4 position of the imidazole ring, as demonstrated in thiophene-functionalized analogs .

Cyclization and Heterocycle Formation

The aldehyde group acts as a directing group in cycloaddition reactions:

Reaction PartnerConditionsProductKey FeatureReference
o-PhenylenediamineHCOOH, refluxBenzimidazole-fused derivativesEnhanced π-conjugation
Amido-nitrilesNi catalyst, 120°CPolycyclic imidazole systemsScalable synthesis

Synthetic Utility :

  • Nickel-catalyzed cyclizations enable access to complex heterocycles with applications in optoelectronics .

  • Formic acid-mediated cyclization with diamines yields benzimidazole hybrids exhibiting antimicrobial activity.

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl-substituted imidazoles80-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated derivatives75%

Catalytic Insights :

  • Xantphos ligands improve stability of palladium intermediates in Buchwald-Hartwig aminations .

  • Suzuki reactions exhibit tolerance for electron-withdrawing substituents on aryl boronic acids .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Benzyl-1H-imidazole-2-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Key Reactions:

  • Oxidation: Converts the aldehyde to a carboxylic acid.
  • Reduction: Converts the aldehyde to an alcohol.
  • Substitution: Allows for the introduction of different nucleophiles onto the benzyl group.

Medicinal Chemistry

Research indicates that this compound has potential as an antimicrobial and anticancer agent. Studies have shown that imidazole derivatives exhibit strong biological activity against various pathogens and cancer cell lines .

Case Study:
In a study focused on imidazole derivatives, this compound was evaluated for its cytotoxic effects against cancer cells. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development .

Material Science

The compound is also utilized in developing functional materials and catalysts. Its unique structure allows it to participate in various catalytic processes, making it valuable in industrial applications .

Wirkmechanismus

The mechanism of action of 1-Benzyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-1H-imidazole-2-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

1-Benzyl-1H-imidazole-2-carbaldehyde is a compound that belongs to the imidazole family, characterized by its unique heterocyclic structure which includes a benzyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of 174.20 g/mol. The compound features an imidazole ring, which is known for its ability to interact with various biological targets.

The biological activity of imidazole derivatives, including this compound, is often attributed to their ability to:

  • Interact with enzymes : Imidazole derivatives can act as enzyme inhibitors or modulators.
  • Bind to receptors : They may influence receptor activity through competitive or non-competitive inhibition.
  • Alter biochemical pathways : These compounds can affect pathways related to cell signaling and metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested on various cancer cell lines, demonstrating the following effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been studied for its role as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in cardiovascular health:

EnzymeInhibition TypeIC50 (µM)
CYP11B2Competitive Inhibition5.0

This inhibition suggests potential therapeutic applications in treating conditions like hypertension and heart failure .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Antimicrobial Efficacy : A clinical trial evaluated the compound's effectiveness in treating skin infections caused by S. aureus. Patients showed significant improvement with minimal side effects.
  • Cancer Treatment : In a preclinical study involving mice with induced tumors, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
  • Cardiovascular Health : A study assessed the compound's effects on blood pressure regulation in hypertensive rat models, showing promising results in reducing systolic blood pressure without adverse effects on heart rate .

Eigenschaften

IUPAC Name

1-benzylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHFMMKMUJLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143297
Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-65-5
Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-formylimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1H-imidazole-2-carbaldehyde (240 mg, 2.4 mmol) and potassium carbonate (662 mg, 4.8 mmol) in acetonitrile (5 mL) at 0° C. was added dropwise (bromomethyl)benzene (493 mg, 2.88 mmol). The mixture was stirred at 40° C. for 4 hr. Then the mixture was filtrated, evaporated to remove the acetonitrile from the filtrate, added EtOAc to extract the residues, and washed the extract with brine and water. The organic layer was dried with anhydrous Na2SO4, concentrated, and chromatographed on a silica gel column (EtOAc:hexane=1:9) to obtain the title compound (430 mg, yield 95%). LC-MS (ESI) m/z: 187 (M+1)+.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
95%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.